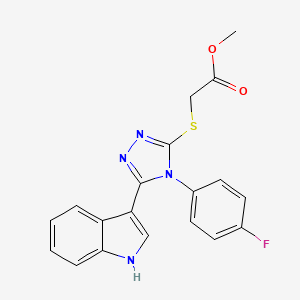
methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
The compound is characterized by the following structural components:
- Indole moiety : Known for its diverse biological activities including anticancer and anti-inflammatory effects.
- Triazole ring : Recognized for antifungal, antibacterial, and anticancer properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Triazole derivative A | Breast cancer | 5.0 |
| Triazole derivative B | Lung cancer | 3.2 |
| This compound | TBD in future studies |
The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Activity
The compound's triazole scaffold suggests potential antimicrobial properties. Studies on related triazole compounds have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 µg/mL . The SAR analysis indicates that modifications to the phenyl ring can enhance activity against resistant strains.
Case Studies
- Anticancer Efficacy : A study published in 2020 synthesized several triazole derivatives and assessed their anticancer activity. The results indicated that modifications to the indole and triazole portions significantly influenced cytotoxicity against breast and lung cancer cells .
- Antimicrobial Potency : Another investigation focused on triazole-thiadiazole hybrids revealed that specific substitutions on the triazole ring improved antimicrobial efficacy against drug-resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The SAR of this compound emphasizes the importance of:
- Substituents on the triazole ring : Electron-donating groups enhance activity.
- Length of alkyl chains : Optimal chain length correlates with increased potency.
科学的研究の応用
Antibacterial Properties
The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:
- Antibacterial Activity : Compounds similar to methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate have shown minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against MRSA, outperforming standard antibiotics like vancomycin and ciprofloxacin .
Antifungal Properties
In addition to antibacterial effects, triazole derivatives are recognized for their antifungal capabilities. The compound's structure suggests it may inhibit fungal growth effectively:
- Fungal Inhibition : Similar triazole compounds have demonstrated efficacy against fungal pathogens with MIC values comparable to established antifungal agents such as fluconazole .
Cancer Therapeutics
Recent studies have highlighted the potential of triazole derivatives in cancer treatment:
- Chemopreventive Effects : Mercapto-substituted 1,2,4-triazoles have been investigated for their role in chemoprevention and chemotherapy. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
Key Structural Features Influencing Activity
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances antibacterial potency against MRSA |
| Indole Moiety | Contributes to anticancer activity |
| Thioether Linkage | May improve solubility and bioavailability |
Case Study: Synthesis and Evaluation
A study synthesized various triazole derivatives and evaluated their antibacterial properties against a panel of pathogens. The findings revealed that specific substitutions on the phenyl ring significantly influenced antimicrobial activity:
- Compound Evaluation : A derivative with a fluorine substitution exhibited enhanced efficacy against MRSA compared to its counterparts lacking such modifications .
Clinical Implications
The promising results from preclinical studies indicate potential pathways for clinical applications:
- Future Directions : Ongoing research aims to translate these findings into clinical settings where this compound could serve as a novel therapeutic agent against resistant bacterial infections and certain cancers.
特性
IUPAC Name |
methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-17(25)11-27-19-23-22-18(24(19)13-8-6-12(20)7-9-13)15-10-21-16-5-3-2-4-14(15)16/h2-10,21H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDLSDTBWLPOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














